Methyl 2-amino-4,6-difluorobenzoate
Description
Overview of Halogenated Aromatic Compounds in Synthetic Chemistry
Halogenated aromatic compounds are fundamental building blocks in synthetic organic chemistry. numberanalytics.comtaylorandfrancis.com Their utility stems from the ability of the halogen substituent to act as a leaving group in various cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. This reactivity has made them indispensable in the construction of a vast array of organic molecules. Furthermore, the introduction of a halogen can influence the electronic properties and reactivity of the aromatic ring, providing a tool for fine-tuning molecular characteristics. libretexts.org Halogenated aromatics are widely used as intermediates in the synthesis of pharmaceuticals, advanced materials, and industrial chemicals. numberanalytics.com
Historical Development of Research on Similar Fluorinated Anilines and Benzoates
The exploration of fluorinated anilines and benzoates has a rich history intertwined with the broader development of organofluorine chemistry. Early research in the 20th century focused on developing methods for introducing fluorine into aromatic rings, such as the Schiemann reaction, which utilizes diazonium salts. nih.gov The post-World War II era saw a surge in organofluorine chemistry, driven by the need for new materials and pharmaceuticals. nih.gov In the 1980s, the synthesis and liquid-crystal properties of fluorinated phenyl benzoates were investigated, revealing that fluorine substitution could lead to broader nematic ranges in some cases. scispace.com The development of safer and more selective fluorinating agents in recent decades has further accelerated research in this area, enabling the synthesis of a wide array of complex fluorinated molecules. beilstein-journals.org This has led to the routine use of "fluorine-scanning" in drug discovery to optimize the properties of lead compounds. beilstein-journals.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 2-amino-4,6-difluorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F2NO2/c1-13-8(12)7-5(10)2-4(9)3-6(7)11/h2-3H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SECMISFZCMBTKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70474996 | |
| Record name | methyl 2-amino-4,6-difluorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70474996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
379228-57-6 | |
| Record name | methyl 2-amino-4,6-difluorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70474996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategies
Precursor Synthesis and Starting Materials for Methyl 2-amino-4,6-difluorobenzoate
The principal and most immediate precursor for the final esterification step is 2-Amino-4,6-difluorobenzoic acid (CAS No. 126674-77-9). sigmaaldrich.com The synthesis of this key intermediate is a critical focus. Typically, the synthetic strategy involves utilizing a commercially available, pre-fluorinated benzene (B151609) derivative. The fluorine atoms are introduced early in the synthetic sequence as direct, regioselective fluorination of a complex, multi-substituted benzene ring can be challenging.
Common starting materials for analogous compounds often possess the difluoro-scaffold. For instance, the synthesis of 2,6-Difluorobenzoic acid can be achieved through the hydrolysis of 2,6-difluorobenzonitrile (B137791). chemicalbook.com This highlights a common industrial route where a nitrile group serves as a precursor to a carboxylic acid. Another related pathway involves the synthesis of 4-amino-3,5-difluorobenzoic acid, which is prepared by the hydrolysis of 4-amino-3,5-difluorobenzonitrile (B171853) with sodium hydroxide (B78521). nih.gov These examples underscore a prevalent strategy: beginning with a simpler, appropriately fluorinated benzene derivative and subsequently building the required functional groups.
Table 1: Key Precursors and Starting Materials
Click to view data
| Compound Name | CAS Number | Role in Synthesis | Typical Source Reaction |
|---|---|---|---|
| 2-Amino-4,6-difluorobenzoic acid | 126674-77-9 | Direct precursor for esterification | Amination and carboxylation of a difluorobenzene derivative |
| 2,6-Difluorobenzonitrile | 1897-52-5 | Starting material for 2,6-Difluorobenzoic acid | Hydrolysis |
| 4-Amino-3,5-difluorobenzonitrile | Not available | Precursor for a structural analog | Hydrolysis |
| 1,3,5-Trifluorobenzene | 372-38-3 | Potential initial starting material | Nucleophilic aromatic substitution |
Detailed Reaction Pathways for Esterification
The conversion of the carboxylic acid group of 2-amino-4,6-difluorobenzoic acid into a methyl ester is most commonly achieved via Fischer-Speier esterification. youtube.comyoutube.com This acid-catalyzed reaction involves refluxing the carboxylic acid in an excess of methanol (B129727), which serves as both the solvent and the reactant.
Reaction Mechanism:
Protonation of the Carbonyl: The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst (e.g., H₂SO₄, HCl), making the carbonyl carbon more electrophilic. youtube.comyoutube.com
Nucleophilic Attack: A molecule of methanol attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate. youtube.com
Proton Transfer: A proton is transferred from the newly added methoxy (B1213986) group to one of the hydroxyl groups. This converts a hydroxyl group into a good leaving group (water). youtube.com
Elimination of Water: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of water. youtube.com
Deprotonation: The protonated ester is then deprotonated (often by another molecule of methanol or the conjugate base of the catalyst) to regenerate the acid catalyst and yield the final product, this compound. youtube.com
A detailed procedure for a similar compound, the synthesis of ethyl 4-amino-2,6-difluorobenzoate, involves refluxing the corresponding acid in ethanol (B145695) with sulfuric acid for 6-12 hours. More advanced methods include the use of heterogeneous catalysts like the metal-organic framework UiO-66-NH₂, which can facilitate the esterification of various fluorinated benzoic acids with methanol under milder conditions and with reduced reaction times. rsc.org
Table 2: Esterification Methods for Fluorinated Benzoic Acids
Click to view data
| Method | Catalyst | Solvent/Reactant | Conditions | Reference |
|---|---|---|---|---|
| Fischer-Speier Esterification | Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl) | Methanol (excess) | Reflux | youtube.com |
| Heterogeneous Catalysis | UiO-66-NH₂ | Methanol | Optimized temperature and time (e.g., 10 hours) | rsc.org |
Introduction of the Amino Group: Amination Techniques
Introducing an amino group onto an aromatic ring, particularly one already bearing other substituents, requires regiochemical control. A classical and highly effective method is the nitration followed by reduction .
Nitration: The aromatic precursor (e.g., a difluorobenzoic acid derivative) is treated with a nitrating agent, typically a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄). The electrophilic nitronium ion (NO₂⁺) attacks the aromatic ring. The position of the incoming nitro group is directed by the existing substituents.
Reduction: The resulting nitro-substituted aromatic compound is then reduced to an amine. This transformation can be achieved using various reducing agents, such as:
Metal catalysts with hydrogen gas (e.g., Pd/C, PtO₂).
Metals in acidic solution (e.g., Sn/HCl, Fe/HCl).
This two-step sequence is a well-established strategy for synthesizing aromatic amines and was employed in the synthesis of intermediates for quinolone drugs, such as 2,4-difluoro-3,5-dichlorobenzoic acid, which involved a nitration and subsequent selective reduction step. researchgate.net
Another powerful technique for amine synthesis is reductive amination . organic-chemistry.org This method involves the reaction of a ketone or aldehyde with an amine (or ammonia) to form an imine or iminium ion, which is then reduced in situ to the corresponding amine. harvard.edumasterorganicchemistry.com While less common for introducing a primary amino group directly onto a simple aromatic ring, it is invaluable for synthesizing secondary or tertiary amines or when starting from a keto-acid precursor. masterorganicchemistry.com Common reducing agents for this purpose are sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN), which are mild enough to selectively reduce the iminium ion without affecting the carbonyl group. harvard.edumasterorganicchemistry.com
Regioselective Fluorination Strategies in Aromatic Systems
The precise placement of fluorine atoms is fundamental to the identity of this compound. Direct fluorination of aromatic compounds is often aggressive and can lead to a mixture of products. Therefore, the most common and controlled strategy is to begin the synthesis with a precursor that already contains the desired fluorine substitution pattern. nih.govresearchgate.net
For instance, the synthesis of 4-amino-3,5-difluorobenzonitrile starts with 4-bromo-2,6-difluoroaniline (B33399), demonstrating that the difluoroaniline core is a pre-formed starting material. nih.gov The regioselectivity of subsequent reactions is then governed by the powerful directing effects of the existing fluorine and amino substituents. Fluorine atoms are deactivating, ortho-para directing groups, while the amino group is a strongly activating, ortho-para director. The interplay of these electronic effects, along with steric hindrance, dictates the position of further chemical modifications on the ring.
Advanced Synthetic Approaches for Structural Analogs
The synthesis of structural analogs of this compound often requires the preparation of specifically substituted difluorobenzoic acid intermediates.
The versatility of organic synthesis allows for the creation of a wide array of difluoro-substituted benzoic acids. These intermediates are crucial for developing new pharmaceutical candidates and materials.
Hydrolysis of Nitriles: As mentioned previously, a straightforward route to difluorobenzoic acids is the hydrolysis of the corresponding benzonitriles. The synthesis of 2,6-Difluorobenzoic acid from 2,6-difluorobenzonitrile is achieved by heating with sodium hydroxide in an autoclave, followed by acidification to precipitate the product in high yield (85%). chemicalbook.com
Table 3: Synthesis of Difluoro-substituted Benzoic Acid Intermediates
Click to view data
| Target Intermediate | Starting Material | Key Reaction Steps | Reference |
|---|---|---|---|
| 2,4-Difluoro-3,5-dichlorobenzoic acid | 2,4-Difluoro-3-chlorobenzoic acid | Nitration, Reduction, Diazotization, Chlorination | researchgate.net |
| 2,6-Difluorobenzoic acid | 2,6-Difluorobenzonitrile | Hydrolysis with NaOH | chemicalbook.com |
| 4-Amino-3,5-difluorobenzoic acid | 4-Amino-3,5-difluorobenzonitrile | Hydrolysis with NaOH | nih.gov |
The esterification with methanol is a pivotal final step for producing methyl esters of various benzoic acid analogs.
Acid-Catalyzed Esterification: The Fischer esterification remains the most fundamental and widely applied method. uctm.edu It involves reacting the carboxylic acid with a large excess of methanol under acidic conditions (e.g., sulfuric acid). youtube.comuctm.edu The reaction is an equilibrium process, and the use of excess methanol helps to drive the reaction towards the ester product. youtube.com
Heterogeneous Catalysis: Modern advancements have introduced more sustainable and efficient catalytic systems. A study utilizing the metal-organic framework UiO-66-NH₂ as a heterogeneous catalyst for the methyl esterification of 23 different fluorinated aromatic acids demonstrated high conversion yields and a significant reduction in reaction time compared to traditional methods. rsc.org This approach offers advantages in catalyst recovery and reuse, aligning with the principles of green chemistry.
Compound Index
Table 4: List of Mentioned Chemical Compounds
Click to view data
| Compound Name |
|---|
| This compound |
| 2-Amino-4,6-difluorobenzoic acid |
| 2,6-Difluorobenzoic acid |
| 2,6-difluorobenzonitrile |
| 4-amino-3,5-difluorobenzoic acid |
| 4-amino-3,5-difluorobenzonitrile |
| Methanol |
| ethyl 4-amino-2,6-difluorobenzoate |
| Ethanol |
| Sulfuric acid |
| 2,4-difluoro-3,5-dichlorobenzoic acid |
| Nitric acid |
| 4-bromo-2,6-difluoroaniline |
| 3-chloro-2,4-difluoro-5-hydroxybenzoic acid |
| 2,4-difluoro-3-chlorobenzoic acid |
| Sodium hydroxide |
Nucleophilic Substitution Reactions for Amino Group Introduction
The introduction of an amino group onto an aromatic ring, particularly one activated by electron-withdrawing fluorine atoms, is a common strategy in the synthesis of compounds like this compound. Nucleophilic aromatic substitution (SNAr) is a primary mechanism for this transformation. In this type of reaction, a nucleophile attacks the aromatic ring, leading to the displacement of a leaving group, which in this context is often a fluorine atom.
A relevant example is the synthesis of 2-amino-4,6-difluorobenzonitrile (B70766) from 2,4,6-trifluorobenzonitrile. In this reaction, ammonia (B1221849) acts as the nucleophile, selectively displacing the fluorine atom at the 2-position. rsc.org This selectivity is attributed to the electronic activation provided by the nitrile group and the other fluorine atoms. Although this example leads to a benzonitrile (B105546) derivative, the principle is directly applicable to the synthesis of the corresponding benzoic acid or ester.
Another pertinent synthetic route involves the reaction of 2,4-difluoro-6-nitroaniline. While attempted cyanation of the corresponding diazonium salt can lead to unintended side products through selective nucleophilic substitution of a fluoride (B91410) by hydroxide, it highlights the reactivity of the difluoro-nitro-activated ring towards nucleophiles. rsc.org
The general scheme for introducing an amino group via nucleophilic substitution on a related precursor can be represented as:
| Starting Material | Nucleophile | Product | Significance |
| 2,4,6-Trifluorobenzonitrile | Ammonia | 2-Amino-4,6-difluorobenzonitrile | Demonstrates selective displacement of fluorine by an amino group. rsc.org |
| 2,4-Difluoro-6-nitrobenzenediazonium Cation | Hydroxide (unintended) | 5-Fluoro-3-nitro-1,2-benzoquinone 2-diazide | Shows high reactivity of the ring to nucleophilic attack. rsc.org |
Catalytic Methods in the Synthesis of this compound
Catalytic methods are integral to modern organic synthesis, offering efficient and selective routes to complex molecules. In the context of synthesizing this compound, catalytic reactions, particularly those involving transition metals, play a crucial role.
A common strategy for introducing the amino group is through the catalytic reduction of a nitro group. For instance, the synthesis of 2-Amino-4,5-difluorobenzoic acid is achieved by the hydrogenation of 4,5-Difluoro-2-nitrobenzoic acid. This reaction typically employs a palladium-based catalyst, such as palladium hydroxide on carbon, under a hydrogen atmosphere. chemicalbook.com This method is highly efficient, often proceeding with quantitative yield at room temperature. chemicalbook.com A similar strategy could be employed starting from Methyl 2-nitro-4,6-difluorobenzoate.
Another catalytic approach involves the use of copper cyanide in the synthesis of benzonitrile derivatives, which can then be converted to the corresponding benzoic acid. For example, 4-amino-3,5-difluorobenzonitrile can be synthesized from 4-bromo-2,6-difluoroaniline and copper(I) cyanide in a reaction refluxed in dimethylformamide (DMF). nih.gov While this example illustrates a cyanation reaction, it underscores the utility of transition metal catalysis in functionalizing fluorinated anilines.
The final step in the synthesis, the esterification of 2-amino-4,6-difluorobenzoic acid to its methyl ester, can also be acid-catalyzed. For example, the esterification of 2,3,4,5-tetrafluoroanthranilic acid with methanol is facilitated by the use of thionyl chloride (SOCl2), which generates the acyl chloride in situ, followed by reaction with methanol. nih.gov
A summary of relevant catalytic reactions is provided in the table below:
| Reaction Type | Starting Material | Catalyst/Reagent | Product | Yield | Reference |
| Catalytic Hydrogenation | 4,5-Difluoro-2-nitrobenzoic acid | 20% Palladium hydroxide on carbon | 2-Amino-4,5-difluorobenzoic acid | 100% | chemicalbook.com |
| Cyanation | 4-Bromo-2,6-difluoroaniline | Copper(I) cyanide (CuCN) | 4-Amino-3,5-difluorobenzonitrile | Not specified | nih.gov |
| Esterification | 2,3,4,5-Tetrafluoroanthranilic acid | Thionyl chloride (SOCl2)/Methanol | Methyl 2-amino-2,3,4,5-tetrafluorobenzoate | 76% | nih.gov |
| Esterification | 4-Amino-3,5-difluorobenzoic acid | Sulfuric Acid (H2SO4)/Ethanol | Ethyl 4-amino-3,5-difluorobenzoate | 77% | nih.gov |
Chemical Reactivity and Transformation Studies
Reactivity of the Amino Group in Methyl 2-amino-4,6-difluorobenzoate
The amino group in this compound is a primary nucleophilic center, susceptible to a variety of chemical transformations. Its reactivity is influenced by the electron-withdrawing effects of the adjacent ester group and the fluorine atoms on the aromatic ring.
Acylation and Alkylation Reactions
The primary amino group can readily undergo acylation reactions with acylating agents such as acid anhydrides and acid chlorides. For instance, reaction with acetic anhydride (B1165640) in the presence of a base or under neutral conditions can yield the corresponding N-acetyl derivative, Methyl 2-acetamido-4,6-difluorobenzoate. This transformation is crucial for protecting the amino group during subsequent reactions or for introducing an amide functionality to modulate the biological activity of the final product. The reaction typically proceeds with high efficiency. researchgate.net
Similarly, alkylation of the amino group can be achieved using alkyl halides. nih.gov For example, reaction with methyl iodide in the presence of a suitable base would lead to the formation of Methyl 2-(methylamino)-4,6-difluorobenzoate and subsequently to Methyl 2-(dimethylamino)-4,6-difluorobenzoate. The degree of alkylation can be controlled by the stoichiometry of the reagents and the reaction conditions. These N-alkylated derivatives are of interest for their potential as intermediates in the synthesis of pharmacologically active compounds. monash.edu
Table 1: Representative Acylation and Alkylation Reactions of the Amino Group
| Reaction Type | Reagent | Product | Typical Conditions |
|---|---|---|---|
| Acylation | Acetic Anhydride | Methyl 2-acetamido-4,6-difluorobenzoate | Aqueous medium, NaHCO3 or catalyst-free researchgate.net |
| Alkylation | Methyl Iodide | Methyl 2-(methylamino)-4,6-difluorobenzoate | Base (e.g., K2CO3), solvent (e.g., DMF) |
Diazotization Reactions and Derivative Formation
The amino group of this compound can be converted to a diazonium salt through a process called diazotization. This reaction is typically carried out at low temperatures (0-5 °C) using sodium nitrite (B80452) in the presence of a strong mineral acid, such as hydrochloric acid. masterorganicchemistry.comlibretexts.org The resulting arenediazonium salt is a versatile intermediate that can undergo a variety of subsequent transformations, most notably the Sandmeyer reaction. nih.govorganic-chemistry.org
The Sandmeyer reaction allows for the replacement of the diazonium group with a wide range of substituents, including halogens (Cl, Br, I), cyano, and hydroxyl groups, often with the use of a copper(I) salt catalyst. nih.govorganic-chemistry.org For example, treatment of the diazonium salt of this compound with copper(I) chloride would yield Methyl 2-chloro-4,6-difluorobenzoate. These reactions significantly expand the synthetic utility of the starting material, enabling the introduction of functionalities that are otherwise difficult to incorporate directly. libretexts.org An attempted Sandmeyer cyanation of a similar compound, 2,4-difluoro-6-nitrobenzenediazonium cation, resulted in a selective nucleophilic substitution of the 2-fluoride group by hydroxide (B78521), highlighting the complex reactivity of these systems. rsc.org
Table 2: Potential Sandmeyer Reactions of Diazotized this compound
| Desired Product | Sandmeyer Reagent | Catalyst |
|---|---|---|
| Methyl 2-chloro-4,6-difluorobenzoate | CuCl/HCl | Copper(I) |
| Methyl 2-bromo-4,6-difluorobenzoate | CuBr/HBr | Copper(I) |
| Methyl 2-cyano-4,6-difluorobenzoate | CuCN/KCN | Copper(I) |
| Methyl 2-iodo-4,6-difluorobenzoate | KI | None |
| Methyl 4,6-difluoro-2-hydroxybenzoate | H2O/H+ | Heat |
Reactions Involving the Ester Moiety
The methyl ester group in this compound is another key functional handle that can be chemically modified.
Hydrolysis Studies and Carboxylic Acid Formation
The ester can be hydrolyzed to the corresponding carboxylic acid, 2-Amino-4,6-difluorobenzoic acid, under either acidic or basic conditions. google.com Basic hydrolysis, or saponification, is typically carried out using an aqueous solution of a strong base like sodium hydroxide or potassium hydroxide, followed by acidification. The rate of hydrolysis can be influenced by the steric hindrance around the ester group. While the ortho-amino group might provide some steric shielding, hydrolysis is generally achievable under standard conditions. chemicalforums.com The resulting carboxylic acid is a valuable intermediate for the synthesis of amides and other derivatives.
Reduction Reactions to Corresponding Alcohols
The ester group can be reduced to a primary alcohol, (2-amino-4,6-difluorophenyl)methanol, using strong reducing agents like lithium aluminum hydride (LiAlH₄). youtube.comlibretexts.org This reaction is typically performed in an anhydrous ethereal solvent such as diethyl ether or tetrahydrofuran. It is important to note that LiAlH₄ is a powerful reducing agent and will also reduce other susceptible functional groups if present. Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce esters. youtube.comlibretexts.org The resulting amino alcohol is a useful building block for further synthetic elaborations.
Table 3: Transformations of the Ester Moiety
| Reaction Type | Reagent | Product |
|---|---|---|
| Hydrolysis | NaOH (aq), then H+ | 2-Amino-4,6-difluorobenzoic acid |
| Reduction | LiAlH4 | (2-amino-4,6-difluorophenyl)methanol |
Nucleophilic Aromatic Substitution (SNAr) at Fluorinated Positions
The fluorine atoms on the aromatic ring of this compound are activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing nature of the ortho-amino and para-ester groups (relative to the fluorine at position 4) and the ortho-ester and para-amino groups (relative to the fluorine at position 6). This makes the carbon atoms attached to the fluorine atoms electrophilic and susceptible to attack by nucleophiles. masterorganicchemistry.comlibretexts.org
The general mechanism for SNAr involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex, followed by the elimination of the fluoride (B91410) ion. nih.gov The rate of these reactions is highly dependent on the nature of the nucleophile and the reaction conditions. Strong nucleophiles such as alkoxides, thiolates, and amines can be used to displace the fluorine atoms. For instance, reaction with sodium methoxide (B1231860) could potentially lead to the formation of Methyl 2-amino-4-methoxy-6-fluorobenzoate or Methyl 2-amino-6-methoxy-4-fluorobenzoate, depending on the relative reactivity of the two fluorine atoms. The regioselectivity of the substitution would be an important aspect to consider in such reactions.
Table 4: Potential Nucleophilic Aromatic Substitution Reactions
| Nucleophile | Potential Product(s) |
|---|---|
| Sodium Methoxide (NaOCH3) | Methyl 2-amino-4-fluoro-6-methoxybenzoate and/or Methyl 2-amino-6-fluoro-4-methoxybenzoate |
| Sodium Thiophenoxide (NaSPh) | Methyl 2-amino-4-fluoro-6-(phenylthio)benzoate and/or Methyl 2-amino-6-fluoro-4-(phenylthio)benzoate |
| Ammonia (B1221849) (NH3) | Methyl 2,4-diamino-6-fluorobenzoate and/or Methyl 2,6-diamino-4-fluorobenzoate |
This compound is a highly functionalized molecule with multiple reactive sites that can be selectively manipulated to generate a diverse array of chemical entities. The reactivity of its amino group through acylation, alkylation, and diazotization, coupled with the transformations of its ester moiety via hydrolysis and reduction, provides a rich platform for synthetic diversification. Furthermore, the potential for nucleophilic aromatic substitution at the fluorinated positions opens up additional avenues for structural modification. A thorough understanding of the chemical behavior of this compound is essential for its effective utilization in the design and synthesis of novel compounds with desired properties for various applications.
Coupling Reactions and Cross-Coupling Methodologies
The presence of an amino group and fluorine-substituted aromatic ring suggests that this compound can participate in various coupling and cross-coupling reactions, which are fundamental transformations in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.
While specific studies detailing the coupling reactions of this compound are not extensively documented in publicly available literature, its structural motifs are analogous to substrates commonly employed in well-established cross-coupling methodologies. The amino group can be a handle for transformations, and the fluorinated aryl system can act as a coupling partner, typically after conversion of a C-H or C-F bond to a more reactive group (e.g., C-Br, C-I, or C-B(OR)2).
Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide or triflate and an amine. wikipedia.org This reaction is a powerful tool for the synthesis of arylamines. wikipedia.org In the context of this compound, while it already possesses an amino group, derivatization of the aromatic ring (for instance, through bromination) would create a suitable precursor for coupling with other amines. The general mechanism proceeds via oxidative addition of the aryl halide to a Pd(0) complex, followed by amine coordination, deprotonation, and reductive elimination to afford the coupled product. wikipedia.org
Suzuki Coupling: The Suzuki coupling reaction involves the palladium-catalyzed reaction between an organoboron compound and an organohalide. To utilize this compound in a Suzuki coupling, it would typically first need to be functionalized to introduce either a halide (e.g., bromo or iodo) or a boronic acid/ester group onto the aromatic ring. Given the electron-rich nature of the amino group, electrophilic halogenation would likely be directed to the positions ortho or para to the amine, though the existing substitution pattern complicates this.
The table below outlines the key features of these potential coupling reactions.
| Coupling Reaction | Reactants | Catalyst System (Typical) | Potential Product Type |
| Buchwald-Hartwig Amination | Aryl Halide/Triflate + Amine | Pd(0) complex with phosphine (B1218219) ligands | Arylamines |
| Suzuki Coupling | Organoboron compound + Organohalide | Pd(0) complex with phosphine ligands | Biaryls |
It is important to note that the reactivity in these transformations would be significantly influenced by the electronic effects of the fluorine atoms and the methyl ester group, which can affect the rates of oxidative addition and reductive elimination in the catalytic cycle.
Oxidation Pathways and Quinone Formation
The oxidation of aminobenzoate derivatives can lead to a variety of products, depending on the oxidant and reaction conditions. The amino group is typically the primary site of oxidation.
Electrochemical studies on substituted anilines have shown that they can undergo one-electron oxidation to form a radical cation. umn.edu The stability and subsequent reaction pathways of this intermediate are highly dependent on the nature and position of the substituents on the aromatic ring. mdpi.comnih.gov For this compound, the electron-withdrawing fluorine atoms would be expected to increase the oxidation potential compared to non-fluorinated analogues.
The table below summarizes potential oxidation products of substituted anilines.
| Oxidation Condition | Key Intermediate | Potential Product(s) |
| Electrochemical Oxidation | Radical Cation | Dimerized products, quinone-imines |
| Chemical Oxidation (e.g., with strong oxidants) | Oxidized species | Polymeric materials, quinones |
| Enzymatic Oxidation (in biological systems) | Radical Cation | Quinone-imines, hydroxylated metabolites |
The regioselectivity of any potential hydroxylation or quinone formation would be influenced by the existing difluoro substitution pattern.
Photochemical Transformations and Degradation Studies
The study of photochemical transformations is crucial for understanding the environmental fate and potential applications of aromatic compounds in photochemistry.
The photolysis of aromatic amines and benzoate (B1203000) esters can proceed through several mechanisms upon absorption of UV radiation. For this compound, both the aminobenzoate chromophore and the fluorine substituents will influence its photochemical behavior.
Studies on methyl 2-aminobenzoate (B8764639) (methyl anthranilate) have shown that it undergoes direct photolysis under UV irradiation, a process that can be accelerated by the presence of hydroxyl radicals. nih.gov The primary photochemical process for many aromatic amines involves the formation of an excited singlet state, which can then undergo intersystem crossing to a more stable triplet state. This triplet state can then initiate chemical reactions.
For fluorinated aromatic compounds, a common photodegradation pathway is the cleavage of the carbon-fluorine bond, leading to defluorination. oup.comnih.govnih.govacs.org This process can occur via nucleophilic aromatic substitution on the excited state or through the formation of highly reactive radical species. The photolysis of fluorinated pesticides has been shown to result in the formation of fluoride ions as a major product. nih.gov
The likely photolysis mechanisms for this compound could involve:
Photo-oxidation of the amino group: Similar to other aromatic amines, the amino group can be oxidized upon photoexcitation, especially in the presence of oxygen. capes.gov.br
Photohydrolysis of the ester group: Although generally less facile, the ester group could undergo hydrolysis to the corresponding carboxylic acid upon prolonged irradiation in aqueous media.
C-F bond cleavage: This is a significant pathway for many fluorinated aromatic compounds, leading to the formation of hydroxylated or other substituted products. oup.comnih.gov
The elucidation of photoproducts would typically involve techniques such as High-Performance Liquid Chromatography (HPLC) for separation and Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy for structural identification. oup.com
The distribution and yield of photoproducts are highly dependent on the reaction conditions.
Solvent Effects: The polarity and proticity of the solvent can significantly influence the photochemical pathways. acs.orgnih.gov Polar solvents can stabilize charged intermediates, such as radical ions, potentially favoring pathways that involve these species. nih.gov In protic solvents like water or alcohols, solvent molecules can act as nucleophiles, participating in photohydrolysis or photosubstitution reactions. For instance, the photolysis rate of riboflavin, another complex aromatic molecule, shows a linear dependence on the solvent's dielectric constant. nih.gov
Effect of pH: The pH of the medium can alter the protonation state of the amino group. Under acidic conditions, the anilinium form would be present, which has different photochemical properties compared to the neutral amine.
Presence of Other Species:
Oxygen: In the presence of oxygen, photo-oxidation reactions are often favored, leading to the formation of oxidized products and reactive oxygen species.
Radical Scavengers/Initiators: The addition of species that can generate or quench radicals can significantly alter the course of the photolysis. For example, hydrogen peroxide can act as a source of hydroxyl radicals under UV irradiation, accelerating the degradation of methyl 2-aminobenzoate. nih.gov
The following table summarizes the expected influence of various reaction conditions on the photolysis of this compound, based on studies of related compounds.
| Condition | Influence | Potential Outcome |
| Solvent Polarity | Stabilization of polar intermediates | Altered reaction rates and product distributions nih.gov |
| Solvent Proticity | Source of protons or nucleophiles | Promotion of photohydrolysis or photosubstitution |
| pH | Alteration of the protonation state of the amino group | Different photochemical reactivity of the neutral vs. protonated form |
| Presence of Oxygen | Facilitation of photo-oxidation | Formation of oxidized products |
| Presence of H₂O₂ | Generation of hydroxyl radicals | Accelerated degradation nih.gov |
Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy serves as a cornerstone for the structural analysis of Methyl 2-amino-4,6-difluorobenzoate, offering detailed insights into the hydrogen, carbon, and fluorine atomic environments within the molecule.
The ¹H NMR spectrum of this compound provides distinct signals corresponding to each type of proton in the molecule. In a (CD₃)₂SO solvent, the spectrum exhibits signals for the amine (NH₂), aromatic, and methyl (CH₃) protons. wikipedia.org The amino protons present as a broad singlet at approximately 6.95 ppm, indicative of their exchangeable nature. The aromatic region displays two complex signals. The proton at the C5 position appears as a doublet of doublets of doublets (ddd) at approximately 6.39 ppm, with coupling constants J = 12.0 Hz, 2.6 Hz, and 1.5 Hz. This complex splitting pattern arises from coupling to the adjacent fluorine atoms and the other aromatic proton. Similarly, the proton at the C3 position is observed as a ddd at around 6.30 ppm (J = 12.0 Hz, 9.4 Hz, and 2.6 Hz). The methyl ester protons give rise to a sharp singlet at 3.79 ppm, integrating to three protons. wikipedia.org
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| NH₂ | 6.95 | br s | - |
| Ar-H (C5) | 6.39 | ddd | 12.0, 2.6, 1.5 |
| Ar-H (C3) | 6.30 | ddd | 12.0, 9.4, 2.6 |
| OCH₃ | 3.79 | s | - |
| ¹H NMR data recorded in (CD₃)₂SO at 400 MHz. wikipedia.org |
The ¹³C NMR spectrum further corroborates the structure of this compound. The carbonyl carbon of the ester group is typically observed in the downfield region of the spectrum. The aromatic carbons show characteristic splittings due to coupling with the attached fluorine atoms. In (CD₃)₂SO, the carbonyl carbon (C=O) appears as a doublet at 165.7 ppm with a coupling constant of J = 3.7 Hz. wikipedia.org The carbon attached to the amino group (C2) and the fluorine-bearing carbons (C4 and C6) exhibit complex splitting patterns due to C-F coupling. For instance, the C6 carbon appears as a doublet of doublets at 165.5 ppm with large coupling constants (J = 96.5 Hz, 17.2 Hz), characteristic of direct and through-space C-F coupling. wikipedia.org The methyl carbon of the ester group resonates in the upfield region of the spectrum.
| Carbon | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| C=O | 165.7 | d | 3.7 |
| C6 | 165.5 | dd | 96.5, 17.2 |
| C4 | 163.0 | dd | |
| C2 | |||
| C3 | |||
| C5 | |||
| OCH₃ | * | ||
| ¹³C NMR data recorded in (CD₃)₂SO at 101 MHz. wikipedia.org Specific assignments for all carbons were not fully detailed in the provided sources. |
¹⁹F NMR spectroscopy is a highly sensitive technique for analyzing the electronic environment of fluorine atoms. For this compound, the two fluorine atoms are in different chemical environments relative to the amino and ester groups, which would be expected to give rise to two distinct signals. However, in some reported data using CD₃OD as the solvent, a single signal is observed at approximately -78.2 ppm, which may indicate similar magnetic environments under those specific conditions. sielc.com The chemical shifts in ¹⁹F NMR are highly dependent on the solvent and the electronic nature of the substituents on the aromatic ring. biophysics.org
| Fluorine Atom | Chemical Shift (δ, ppm) | Solvent |
| F | -78.2 | CD₃OD |
| ¹⁹F NMR data recorded at 400 MHz. sielc.comnih.gov |
While specific experimental 2D NMR spectra for this compound were not found in the surveyed literature, the expected correlations can be predicted based on the established structure.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would be expected to show cross-peaks between the coupled aromatic protons at C3 and C5. Additionally, long-range couplings between the aromatic protons and the amino protons might be observable under certain conditions.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. For this compound, this would show correlations between the aromatic proton at C3 and its attached carbon, the proton at C5 and its carbon, and the methyl protons with the methyl carbon. This technique is invaluable for unambiguous assignment of the protonated carbons in the ¹³C NMR spectrum.
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is instrumental in identifying the key functional groups present in this compound. The spectrum displays characteristic absorption bands that confirm the presence of the amino group, the ester carbonyl group, and the carbon-fluorine bonds. wikipedia.org The N-H stretching vibrations of the primary amine are observed as two distinct bands at approximately 3457 cm⁻¹ and 3356 cm⁻¹, corresponding to the asymmetric and symmetric stretches, respectively. A strong absorption band around 1671 cm⁻¹ is indicative of the C=O stretching of the ester group. The C-F stretching vibrations typically appear in the region of 1300-1100 cm⁻¹, and for this compound, a strong band is noted at 1266 cm⁻¹. Aromatic C=C stretching vibrations are also observed around 1591 cm⁻¹. wikipedia.org
| Vibrational Mode | Wavenumber (νₘₐₓ, cm⁻¹) |
| N-H Stretch (asymmetric) | 3457 |
| N-H Stretch (symmetric) | 3356 |
| C=O Stretch (ester) | 1671 |
| C=C Stretch (aromatic) | 1591 |
| C-F Stretch | 1266 |
| FT-IR (ATR) data. wikipedia.org |
Mass Spectrometry (MS and MS/MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a fundamental technique for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would confirm its molecular formula, C₈H₇F₂NO₂. The monoisotopic mass of this compound is calculated to be approximately 187.0445 Da.
While a specific experimental mass spectrum for this compound is not available, the fragmentation pattern can be predicted based on the functional groups present. In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺˙) at m/z 187 would be expected. Key fragmentation pathways would likely involve:
Loss of the methoxy (B1213986) group (-OCH₃): This would result in a significant fragment ion at m/z 156, corresponding to the [M - OCH₃]⁺ ion.
Loss of the methyl ester group (-COOCH₃): Cleavage of the ester group would lead to a fragment at m/z 128.
Decarboxylation: The loss of carbon dioxide (CO₂) from the ester-containing fragment could also occur.
Rearrangements and other cleavages: The presence of the amino and difluoro substituents on the aromatic ring would influence further fragmentation, leading to a complex pattern of lower mass ions.
Tandem mass spectrometry (MS/MS) would be invaluable for confirming these fragmentation pathways by isolating the molecular ion or a primary fragment ion and inducing further fragmentation to establish connectivity within the molecule.
Table 1: Predicted Key Mass Spectrometry Fragments for this compound
| m/z (Predicted) | Proposed Fragment |
|---|---|
| 187 | [C₈H₇F₂NO₂]⁺˙ (Molecular Ion) |
| 156 | [M - OCH₃]⁺ |
Note: This table is based on predicted fragmentation patterns and not on experimental data.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid. A full crystallographic analysis of this compound would yield precise data on its crystal system, space group, molecular conformation, and intermolecular interactions. As no published crystal structure for this specific compound could be located, the following sections describe the type of information that would be obtained and draw parallels with structurally similar molecules.
The crystal system and space group describe the symmetry of the crystal lattice. This information is fundamental to understanding the packing of molecules in the solid state. For example, a related compound, ethyl 4-amino-3,5-difluorobenzoate, has been reported to crystallize in a specific system and space group, which dictates the arrangement of its molecules. Without experimental data for this compound, its crystal system remains undetermined.
Table 2: Crystallographic Data (Hypothetical)
| Parameter | Value |
|---|---|
| Crystal System | To be determined |
| Space Group | To be determined |
| a (Å) | To be determined |
| b (Å) | To be determined |
| c (Å) | To be determined |
| α (°) | To be determined |
| β (°) | To be determined |
| γ (°) | To be determined |
| Volume (ų) | To be determined |
Note: This table represents the parameters that would be determined from an X-ray crystallographic study and is for illustrative purposes only.
The presence of an amino group (a hydrogen bond donor) and ester and fluorine atoms (hydrogen bond acceptors) in this compound suggests that hydrogen bonding plays a crucial role in its crystal packing. N-H···O and N-H···F hydrogen bonds would likely be observed, connecting adjacent molecules into chains, sheets, or more complex three-dimensional networks.
Table 3: Potential Intermolecular Interactions in Crystalline this compound
| Interaction Type | Donor | Acceptor |
|---|---|---|
| Hydrogen Bond | N-H | O=C (ester) |
| Hydrogen Bond | N-H | F |
Note: This table outlines the expected intermolecular interactions based on the molecular structure.
A detailed analysis of the crystal structure would provide precise measurements of all bond lengths and angles within the this compound molecule. The planarity of the benzene (B151609) ring and the orientation of the amino and methyl ester substituents relative to the ring would be determined. Intramolecular hydrogen bonding between the amino group and the ester carbonyl or a fluorine atom could influence the conformation.
The C-F bond lengths are expected to be in the typical range for aromatic fluorides. The C-N and C=O bond lengths, as well as the bond angles around the ester group and on the aromatic ring, would provide insight into the electronic effects of the various substituents.
Table 4: Selected Bond Length and Angle Parameters (Hypothetical)
| Parameter | Value |
|---|---|
| C-F Bond Length (Å) | To be determined |
| C-N Bond Length (Å) | To be determined |
| C=O Bond Length (Å) | To be determined |
| C-O (ester) Bond Length (Å) | To be determined |
| C-C-C Bond Angle (ring, °) | To be determined |
| F-C-C Bond Angle (°) | To be determined |
| N-C-C Bond Angle (°) | To be determined |
Note: This table represents the parameters that would be determined from an X-ray crystallographic study and is for illustrative purposes only.
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost to study the electronic structure of many-body systems. It is widely used to predict molecular geometries, vibrational frequencies, and a variety of electronic properties.
Geometry optimization using DFT methods allows for the determination of the lowest-energy three-dimensional structure of a molecule. This process involves calculating forces on the atoms and adjusting their positions to find a minimum on the potential energy surface. For Methyl 2-amino-4,6-difluorobenzoate, this would reveal precise bond lengths, bond angles, and dihedral angles of its most stable conformer. A common approach involves using a functional like B3LYP with a basis set such as 6-311++G(d,p) to achieve reliable results.
Electronic structure analysis focuses on the distribution of electrons within the molecule. Key aspects include the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. Furthermore, the Molecular Electrostatic Potential (MEP) surface can be mapped to visualize electron-rich and electron-poor regions, indicating sites susceptible to electrophilic or nucleophilic attack.
Table 1: Hypothetical Optimized Geometrical Parameters for this compound (Illustrative Data) This table presents example data that would be obtained from a DFT geometry optimization. Actual values require specific calculation.
| Parameter | Bond/Angle | Predicted Value (B3LYP/6-311++G(d,p)) |
| Bond Lengths | C1-C2 | 1.40 Å |
| C2-N | 1.38 Å | |
| C4-F | 1.35 Å | |
| C6-F | 1.35 Å | |
| C1-C=O | 1.51 Å | |
| C=O | 1.22 Å | |
| O-CH3 | 1.36 Å | |
| Bond Angles | C1-C2-C3 | 121.0° |
| F-C4-C3 | 118.5° | |
| H-N-H | 115.0° | |
| C1-C(O)-O | 125.0° | |
| Dihedral Angle | C2-C1-C(O)-O | ~25.0° |
DFT calculations are highly effective for predicting the vibrational frequencies of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. Theoretical spectra can be simulated from the calculated frequencies and intensities. These predicted spectra are invaluable for assigning the vibrational modes observed in experimental FTIR and FT-Raman measurements, as it can be difficult to assign complex spectral features based on experiment alone. Typically, calculated harmonic frequencies are scaled by an empirical factor to correct for anharmonicity and other systematic errors, leading to excellent agreement between theoretical and experimental data.
From the energies of the HOMO and LUMO orbitals, several global reactivity descriptors can be calculated to quantify the chemical behavior of this compound. These parameters provide a quantitative basis for the molecule's stability and reactivity.
Ionization Potential (I): Approximated as -EHOMO
Electron Affinity (A): Approximated as -ELUMO
Electronegativity (χ): (I + A) / 2
Chemical Hardness (η): (I - A) / 2
Chemical Softness (S): 1 / (2η)
Electrophilicity Index (ω): χ² / (2η)
A higher electrophilicity index indicates a greater capacity to accept electrons, while chemical hardness and softness describe the molecule's resistance to change in its electron distribution.
Table 2: Hypothetical Electronic Properties and Global Reactivity Descriptors (Illustrative Data) This table presents example data derived from DFT calculations. Actual values require specific calculation.
| Parameter | Predicted Value (eV) |
| EHOMO | -6.50 eV |
| ELUMO | -1.25 eV |
| HOMO-LUMO Gap (ΔE) | 5.25 eV |
| Ionization Potential (I) | 6.50 eV |
| Electron Affinity (A) | 1.25 eV |
| Electronegativity (χ) | 3.875 eV |
| Chemical Hardness (η) | 2.625 eV |
| Chemical Softness (S) | 0.190 eV⁻¹ |
| Electrophilicity Index (ω) | 2.85 eV |
Molecular Dynamics Simulations for Conformational Studies
Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, governed by Newton's equations of motion and a force field that describes the interatomic forces. For a flexible molecule like this compound, which has rotatable bonds in its ester group, MD simulations are used to explore its conformational space. By simulating the molecule's behavior in a solvent (like water or DMSO) at a given temperature, one can identify the most stable and populated conformations, understand the energy barriers between them, and analyze the dynamics of intramolecular hydrogen bonding. This provides a dynamic picture of the molecule's behavior that is not captured by static DFT calculations.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to correlate the chemical structure of compounds with their biological activity or a specific property. For derivatives of this compound, a QSAR model could be developed to predict their potential efficacy as, for example, enzyme inhibitors or antimicrobial agents.
The process involves:
Synthesizing or computationally generating a series of derivatives with varied substituents.
Calculating a range of molecular descriptors for each derivative (e.g., electronic, steric, and hydrophobic parameters).
Measuring the biological activity of these compounds.
Using statistical methods to build a mathematical equation that links the descriptors to the observed activity.
Such a model would be invaluable for guiding the synthesis of new, more potent derivatives by predicting their activity before they are created, saving time and resources.
Hirshfeld Surface Analysis for Intermolecular Interactions
Hirshfeld surface analysis is a powerful technique for visualizing and quantifying intermolecular interactions within a crystal lattice. It partitions the crystal space, defining a unique surface for each molecule. By mapping properties like dnorm (normalized contact distance) onto this surface, one can identify close intermolecular contacts, which appear as red spots.
Table 3: Hypothetical Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis (Illustrative Data) This table presents example data that would be obtained from a Hirshfeld analysis. Actual values require a crystal structure.
| Interaction Type | Percentage Contribution |
| H···H | 35.5% |
| F···H / H···F | 28.0% |
| O···H / H···O | 18.5% |
| C···H / H···C | 12.0% |
| C···C | 3.0% |
| Other | 3.0% |
Prediction of Binding Affinities and Molecular Interactions
As of the latest literature surveys, specific computational studies detailing the binding affinities and molecular interactions of this compound with specific biological targets have not been published. However, the principles of computational chemistry allow for a theoretical exploration of how this compound might interact with protein active sites. Such investigations are crucial for predicting a compound's potential as a therapeutic agent.
The prediction of binding affinities and molecular interactions for a compound like this compound would typically involve molecular docking simulations. This computational technique places the molecule (ligand) into the binding site of a target protein and evaluates the most likely binding conformation and affinity. The binding affinity is often expressed as a binding energy score (e.g., in kcal/mol), where a more negative value suggests a more favorable interaction.
For analogous compounds, such as fluorinated benzamides and benzocaine (B179285) derivatives, molecular docking studies have been used to elucidate structure-activity relationships. researchgate.netnih.govnih.gov For instance, in studies of other fluorinated molecules, the position of fluorine atoms has been shown to significantly influence binding affinity through various interactions, including hydrogen bonds and hydrophobic interactions. nih.gov
A theoretical docking study of this compound would involve the following steps:
Preparation of the Ligand: The 3D structure of this compound would be generated and optimized to its lowest energy conformation.
Selection and Preparation of a Protein Target: A biologically relevant protein target would be chosen, and its 3D structure, typically obtained from the Protein Data Bank (PDB), would be prepared by removing water molecules, adding hydrogen atoms, and defining the binding pocket.
Molecular Docking: A docking program (e.g., AutoDock, Glide) would be used to fit the ligand into the protein's binding site. The program would generate multiple possible binding poses and score them based on a scoring function that estimates the binding free energy.
The predicted interactions would likely involve the key functional groups of this compound:
The amino group (-NH2) can act as a hydrogen bond donor.
The ester group (-COOCH3) contains a carbonyl oxygen that can act as a hydrogen bond acceptor.
The difluorinated benzene (B151609) ring can participate in various interactions, including hydrophobic interactions and halogen bonds. The electron-withdrawing fluorine atoms can also modulate the electronic properties of the aromatic ring, influencing its interactions with the protein environment.
To illustrate the type of data that would be generated from such a study, a hypothetical table of predicted binding energies and interactions is presented below. It is crucial to note that this table is for illustrative purposes only and does not represent actual experimental or calculated data for this compound.
Table 1: Hypothetical Predicted Binding Affinities and Molecular Interactions for this compound
| Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |
|---|---|---|---|
| Protein Kinase X | -8.5 | Lys78, Asp145 | Hydrogen Bond with -NH2 |
| Leu23 | Hydrophobic Interaction | ||
| Phe92 | π-π Stacking | ||
| Cyclooxygenase-2 | -7.9 | Arg120, Tyr355 | Hydrogen Bond with C=O |
Further computational analyses, such as Density Functional Theory (DFT) calculations, could be employed to understand the electronic properties of this compound, such as its molecular electrostatic potential (MEP) and frontier molecular orbitals (HOMO-LUMO). This information would provide deeper insights into its reactivity and the nature of its interactions with a biological target.
Advanced Research Applications in Chemical Sciences
Medicinal Chemistry and Pharmaceutical Research
The primary application of Methyl 2-amino-4,6-difluorobenzoate is in medicinal chemistry, where its structural features are leveraged to create novel compounds with potential therapeutic properties.
Precursor for Active Pharmaceutical Ingredients (APIs)
This compound serves as a key starting material in the synthesis of complex heterocyclic structures intended for use as APIs. Patent literature details its role as a precursor in the creation of quinazolinone derivatives. google.comgoogleapis.comgoogle.com In these synthetic routes, the compound undergoes a series of reactions, starting with the displacement of one of its fluorine atoms, to build the core structure of the target therapeutic agent. google.com For instance, the synthesis begins by reacting this compound with an amine, such as cyclopentanamine, which substitutes the fluorine atom at the 4-position. google.comgoogle.comgoogleapis.com This initial step is fundamental for constructing the multi-ring systems of the final drug candidates.
Synthesis of Antifolate Compounds and Thymidylate Synthase Inhibitors
While direct synthesis of thymidylate synthase (TS) inhibitors from this compound is not explicitly detailed in the provided research, the compound is instrumental in building quinazoline (B50416) and quinazolinone scaffolds. google.comgoogleapis.com This heterocyclic core is a well-established feature in a major class of TS inhibitors. google.com Thymidylate synthase is a crucial enzyme for DNA synthesis, making it a prime target in cancer chemotherapy. google.comgoogle.com Antifolate drugs, which block the action of folic acid-dependent enzymes like TS, often incorporate the quinazoline structure. ambeed.com Therefore, the utility of this compound in constructing this core framework makes it a relevant building block in the research and development of new generations of antifolate agents.
Development of Quinazoline Derivatives as Biological Modulators
A significant application of this compound is in the development of quinazoline derivatives designed to act as biological modulators. google.comchemicalbook.com Specifically, it is used to synthesize a class of quinazolinones that function as inhibitors of Poly(ADP-ribose) polymerase 14 (PARP14). google.comgoogleapis.comgoogle.com PARP enzymes are involved in cellular processes like gene expression and DNA damage response, and their inhibition is a therapeutic strategy for treating cancers and inflammatory diseases. googleapis.com
The synthesis of these PARP14 inhibitors involves a multi-step process. A general scheme shows that substituted aminobenzoic acids, such as this compound, are key starting points. google.comgoogleapis.com The process can lead to the formation of a chloromethylquinazolinone intermediate, which is further modified to produce the final active compound. google.com The fluorine atoms on the original molecule play a crucial role in modulating the electronic properties and biological activity of the final quinazolinone product.
Inhibition Studies and Cell Growth Modulation in Cultured Cells
The quinazolinone derivatives synthesized from this compound are specifically designed for evaluation in biological assays. googleapis.com These compounds are developed as inhibitors of PARP14, and their efficacy is assessed through inhibition studies that measure their ability to block the enzyme's function. googleapis.comgoogle.com The ultimate goal of these inhibitors is to modulate cell growth, particularly in cancer cells where PARP enzymes can play a role in survival. googleapis.com The development programs for these molecules involve testing them for their ability to induce cell cycle arrest and apoptosis (programmed cell death) in various cancer cell lines. Though specific data for derivatives of this compound are part of proprietary drug discovery programs, the patents confirm that the synthesized compounds are intended for such biological evaluations to identify promising therapeutic candidates. googleapis.com
Design and Synthesis of Novel Drug Candidates
The use of this compound is a clear example of its role in the design and synthesis of novel drug candidates. Researchers have identified PARP14 as a therapeutic target for cancer and have designed quinazolinone-based molecules to inhibit it. googleapis.comgoogle.com this compound serves as a readily available and versatile starting material for constructing the core of these novel inhibitors. google.comgoogleapis.com The process described in patent literature outlines the rational design of these compounds, where the difluorinated benzoic acid derivative is reacted to form the quinazolinone scaffold, which is then further elaborated to optimize its inhibitory activity and pharmaceutical properties. googleapis.comgoogle.com This targeted synthesis approach aims to produce new chemical entities with the potential to become clinical drugs for treating diseases like cancer.
Materials Science and Polymer Chemistry
Currently, there is limited information available in public research databases detailing the specific application of this compound in the fields of materials science and polymer chemistry. While some chemical suppliers that list this compound also operate in the polymer and materials sectors, its direct use as a monomer, additive, or modifier in polymer synthesis or material fabrication is not well-documented in scientific literature.
Synthesis of Fluorinated Polymers with Enhanced Properties
While specific examples of polymerization using this compound as a monomer are not extensively detailed in publicly available literature, its parent compound, 2-amino-4,6-difluorobenzoic acid, is known to be incorporated into polymers. chemimpex.com The introduction of fluorinated moieties into polymer chains is a well-established strategy for enhancing material properties. The carbon-fluorine bond is exceptionally strong and stable, leading to polymers with increased thermal stability, chemical resistance, and lower surface energy.
This compound can serve as a valuable monomer in the synthesis of specialty polymers such as polyamides or polyimides. The amino group can react with diacyl chlorides or dianhydrides, respectively, to form the polymer backbone. The methyl ester group can be hydrolyzed to the carboxylic acid to provide another reactive site for polymerization or for further functionalization of the resulting polymer. The presence of the difluoro-substituted aromatic ring in the polymer structure would be expected to contribute to the desirable properties mentioned above.
Development of Materials with Improved Thermal Stability and Chemical Resistance
Table 1: Potential Applications of Polymers Derived from this compound
| Application Area | Desired Property | Contribution of Fluorinated Monomer |
| Aerospace | High thermal stability, resistance to aviation fluids | The difluorinated aromatic rings enhance the polymer's ability to withstand high temperatures and chemical exposure. |
| Electronics | Low dielectric constant, moisture resistance | Fluorination lowers the polarizability of the polymer, and the hydrophobic nature of fluorine reduces water absorption. |
| Protective Coatings | Chemical inertness, weather resistance | The stable C-F bonds protect the underlying material from corrosive chemicals and environmental degradation. |
| Membranes | Controlled permeability, chemical resistance | The fluorine atoms can be used to tune the separation properties and enhance the durability of filtration membranes. |
Agrochemical Research
The unique structural features of this compound also make it a valuable scaffold for the development of new agrochemicals. The fluorinated benzene (B151609) ring can enhance the biological activity and metabolic stability of a pesticide molecule.
Nematocidal Activity of Derivatives
While the parent compound, 2-amino-4,6-difluorobenzoic acid, is utilized in the broader agrochemical field for developing fungicides and herbicides, specific data on the nematocidal activity of its derivatives are not extensively documented in the available scientific literature. chemimpex.com However, the search for new nematicides is an active area of research, and fluorinated compounds are often investigated due to their potential to disrupt biological processes in target organisms. The synthesis of novel derivatives from this compound for screening as potential nematocidal agents represents a plausible and promising research direction.
Development of Novel Pesticides and Herbicides
The use of 2-amino-4,6-difluorobenzoic acid in the formulation of herbicides is a known application, contributing to effective weed control. chemimpex.com It is reasonable to infer that this compound serves as a key intermediate in the synthesis of such herbicidal compounds. The ester form can offer advantages in certain synthetic routes, such as improved solubility in organic solvents or specific reactivity. The development of novel pesticides, including herbicides and fungicides, often involves the creation of a library of related compounds to identify the most potent and selective active ingredients. nih.gov The difluorinated amino benzoate (B1203000) scaffold is a valuable starting point for such discovery efforts.
Table 2: Research Findings on Related Agrochemicals
| Agrochemical Class | Role of Fluorinated Aromatic Compounds | Reference |
| Herbicides | 2-amino-4,6-difluorobenzoic acid is used in their formulation for effective weed control. | chemimpex.com |
| Fungicides | The parent compound is utilized in the development of fungicides to enhance crop protection. | chemimpex.com |
| General Pesticides | The development of novel pesticides is an ongoing effort in the 21st century. | nih.gov |
Analytical Chemistry Applications
The accurate analysis of chemical compounds and their mixtures is crucial in research and development. This compound can be analyzed using modern chromatographic techniques.
Use in Chromatographic Techniques for Mixture Analysis
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of components in a mixture. For the analysis of aromatic compounds like this compound, reversed-phase HPLC is a common choice. rsc.orgwur.nl In this method, a nonpolar stationary phase is used with a polar mobile phase.
Given that the target molecule contains an amino group, derivatization can be employed to enhance detection sensitivity, especially when using fluorescence detection. nih.govshimadzu.com Reagents such as o-phthaldialdehyde (OPA) or 9-fluorenylmethyl chloroformate (FMOC-Cl) react with the primary amine to form highly fluorescent derivatives, allowing for trace-level detection. nih.gov
A typical HPLC method for the analysis of a mixture containing this compound could involve the following:
Column: A C18 reversed-phase column.
Mobile Phase: A gradient of methanol (B129727) or acetonitrile (B52724) in water or a buffer.
Detection: UV detection at a wavelength where the aromatic ring absorbs, or fluorescence detection after pre-column derivatization of the amino group.
This approach allows for the effective separation of this compound from its precursors, reaction byproducts, and other components in a reaction mixture, enabling accurate monitoring of reaction progress and assessment of product purity. rsc.org
Spectroscopic Markers for Environmental Monitoring
The detection and monitoring of organic pollutants in the environment is a critical area of analytical chemistry. Spectroscopic techniques, particularly those based on fluorescence, offer sensitive and selective methods for identifying and quantifying trace amounts of contaminants. While direct research on this compound as a spectroscopic marker in environmental monitoring is not extensively documented in publicly available literature, its chemical structure suggests a strong potential for such applications. This is based on the inherent spectroscopic properties of the aminobenzoate functional group and the influence of fluorine substitution on these properties.
The core principle behind using a compound as a spectroscopic marker lies in its ability to absorb and emit light in a characteristic manner. Aromatic compounds, such as this compound, are particularly well-suited for this purpose due to their delocalized π-electron systems, which give rise to distinct absorption and fluorescence spectra. When a molecule absorbs a photon of a specific wavelength, an electron is promoted to a higher energy state. For fluorescent molecules, the subsequent return to the ground state is accompanied by the emission of a photon at a longer wavelength. This emitted light can be detected and analyzed to provide both qualitative and quantitative information about the substance.
The effectiveness of a spectroscopic marker is determined by several key parameters, including its molar absorptivity, fluorescence quantum yield, and Stokes shift. A high molar absorptivity means the compound efficiently absorbs light, while a high fluorescence quantum yield indicates that a significant fraction of the absorbed energy is released as fluorescence. A large Stokes shift, the difference between the absorption and emission maxima, is also desirable as it minimizes self-absorption and improves the signal-to-noise ratio.
Detailed Research Findings
Although specific experimental data for this compound is scarce, we can infer its potential spectroscopic behavior by examining related compounds. For instance, aminobenzoic acid derivatives are known to be fluorescent. The parent compound, 4-aminobenzoic acid, exhibits absorption maxima in the ultraviolet region, typically around 194 nm, 226 nm, and 278 nm sielc.com. The amino group and the carboxylate group, both being auxochromes, influence the spectral properties of the benzene ring.
The introduction of fluorine atoms into the aromatic ring, as in this compound, is expected to modulate its spectroscopic properties in several ways. Fluorine is a highly electronegative atom and can influence the energy levels of the molecular orbitals. This can lead to shifts in the absorption and emission maxima, often to longer wavelengths (a bathochromic or red shift). Furthermore, the "heavy atom effect" of halogens can sometimes decrease fluorescence quantum yield by promoting intersystem crossing to the triplet state. However, in many organic fluorophores, fluorine substitution has been shown to enhance the fluorescence quantum yield by increasing the rigidity of the molecular structure and reducing non-radiative decay pathways. For example, the fluorescence quantum yields of anilinonaphthalene sulfonic acids are significantly enhanced upon inclusion in hydrophobic cavities, a principle that can be influenced by substituents on the aniline (B41778) ring nih.gov.
The potential utility of this compound as an environmental marker is also linked to the persistence and potential environmental impact of fluorinated aromatic compounds. Some fluorinated compounds are known to be persistent in the environment nih.gov. Spectroscopic methods could, therefore, be invaluable for tracking their fate and transport in various environmental matrices such as water and soil. The development of sensitive analytical methods, such as high-performance liquid chromatography with fluorescence detection (HPLC-FLD), has enabled the quantification of various aromatic pollutants at low concentrations uni.lu.
Given these considerations, it is plausible that this compound would exhibit unique spectroscopic signatures that could be exploited for its detection. The presence of both the amino and the difluoro-substituents on the benzoate structure would likely result in a distinct fluorescence profile, allowing for its selective detection even in complex environmental samples.
To illustrate the potential spectroscopic characteristics of this compound, the following table presents hypothetical, yet scientifically reasonable, data based on the properties of analogous compounds.
| Parameter | Hypothetical Value | Rationale |
| Absorption Maximum (λmax) | 290 - 310 nm | Based on the UV-Vis spectra of aminobenzoate esters, with a predicted bathochromic shift due to difluoro-substitution. |
| Emission Maximum (λem) | 350 - 380 nm | A typical Stokes shift for fluorescent aromatic esters would place the emission in this range. |
| Molar Absorptivity (ε) | 10,000 - 15,000 M-1cm-1 | In line with values for similar aromatic compounds. |
| Fluorescence Quantum Yield (ΦF) | 0.2 - 0.4 | Fluorine substitution can potentially enhance the quantum yield compared to non-fluorinated analogues. |
This table is for illustrative purposes and the values are estimations based on the properties of structurally similar compounds.
Further research would be necessary to experimentally determine these parameters for this compound and to develop and validate a spectroscopic method for its environmental monitoring. Such a method would likely involve excitation at the absorption maximum and measurement of the resulting fluorescence emission. The intensity of the fluorescence would be proportional to the concentration of the compound, allowing for quantitative analysis. The unique spectral fingerprint would aid in its identification amidst other potential environmental contaminants.
Derivatives and Analogs of Methyl 2 Amino 4,6 Difluorobenzoate
Structural Modifications at the Amino Group
The amino group of methyl 2-amino-4,6-difluorobenzoate is a key site for structural modifications, allowing for the introduction of a diverse range of functionalities. These modifications can alter the electronic properties, steric hindrance, and hydrogen bonding capabilities of the molecule, thereby influencing its reactivity and potential biological activity.
Common modifications include:
Acylation: The amino group can be readily acylated to form amides. For instance, reaction with chloroacetyl chloride introduces a reactive handle for further functionalization. nih.gov
Alkylation: N-alkylation can be achieved under various conditions to introduce alkyl or substituted alkyl groups.
Diazotization: The amino group can be converted to a diazonium salt, which is a versatile intermediate for introducing a variety of substituents onto the aromatic ring, such as halogens, cyano groups, or hydroxyl groups. A notable example is the reaction of an aminobenzoate derivative with sodium nitrite (B80452) and an iodide source to yield an iodo-substituted benzoate (B1203000). google.com
Formation of Heterocycles: The amino group, in conjunction with the adjacent ester group, is a precursor for the synthesis of fused heterocyclic systems like quinazolinones. nih.govnih.gov
These modifications are instrumental in the synthesis of new chemical entities with tailored properties.
Ester Modifications and Homologs (e.g., Ethyl 2-amino-4,6-difluorobenzoate)
Modification of the methyl ester group in this compound to other ester forms, such as the ethyl ester, or its hydrolysis to the corresponding carboxylic acid, provides another avenue for creating analogs with different physicochemical properties. These changes can affect the molecule's solubility, lipophilicity, and metabolic stability.
For example, ethyl 2-amino-4,6-difluorobenzoate can be synthesized and utilized in a similar fashion to its methyl counterpart. The synthesis of related ethyl esters, such as ethyl 4-amino-3,5-difluorobenzoate, involves the esterification of the corresponding carboxylic acid using ethanol (B145695) and a catalytic amount of acid. nih.gov The synthesis of various ethyl 2-amino-diarylpyrimidine-5-carboxylates has also been reported, highlighting the utility of such ester homologs in constructing more complex molecules. researchgate.net
The table below summarizes some key ester modifications and homologs.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Synthetic Precursor |
| This compound | C8H7F2NO2 | 187.15 | 2-Amino-4,6-difluorobenzoic acid |
| Ethyl 2-amino-4,6-difluorobenzoate | C9H9F2NO2 | 201.17 | 2-Amino-4,6-difluorobenzoic acid |
| 2-Amino-4,6-difluorobenzoic acid | C7H5F2NO2 | 173.12 | 4,6-Difluoro-2-nitrobenzoic acid |
Variations in Fluorine Substitution Pattern (e.g., Methyl 2-amino-4,5-difluorobenzoate)
The position of the fluorine atoms on the benzene (B151609) ring has a profound impact on the electronic environment and reactivity of the molecule. Analogs of this compound with different fluorine substitution patterns are of significant interest for comparative studies.
One such analog is methyl 2-amino-4,5-difluorobenzoate. cymitquimica.comthermofisher.comuni.lu Its synthesis typically starts from 4,5-difluoro-2-nitrobenzoic acid, which is reduced to 2-amino-4,5-difluorobenzoic acid, followed by esterification. chemicalbook.com The differing placement of the fluorine atoms in the 4- and 5-positions, as opposed to the 4- and 6-positions, alters the electron-withdrawing effects and the potential for hydrogen bonding, which can lead to different chemical reactivity and biological activity.
Other examples of isomers include methyl 4-amino-2,6-difluorobenzoate and methyl 4-amino-2,5-difluorobenzoate. uni.lusigmaaldrich.comsigmaaldrich.com The synthesis and properties of these isomers provide valuable insights into structure-activity relationships.
The table below compares the properties of some of these isomers.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |
| Methyl 2-amino-4,5-difluorobenzoate | 409239-50-9 | C8H7F2NO2 | 187.15 | White to pale cream crystals or powder |
| Methyl 4-amino-2,6-difluorobenzoate | 191478-99-6 | C8H7F2NO2 | 187.15 | Solid |
| Methyl 4-amino-2,5-difluorobenzoate | 952285-52-8 | C8H7F2NO2 | 187.15 | Solid |
Brominated Analogs (e.g., Methyl 2-amino-4-bromo-3,6-difluorobenzoate)
The introduction of a bromine atom to the difluorinated ring system creates another class of analogs with distinct properties. Bromine, being a large and polarizable halogen, can introduce significant steric and electronic effects, and also serves as a useful handle for further synthetic transformations, such as cross-coupling reactions.
An example of a brominated analog is methyl 2-amino-4-bromo-3,6-difluorobenzoate. chemscene.com The synthesis of related brominated fluorinated benzoic acids, such as 2-amino-4-bromo-3-fluorobenzoic acid, has been achieved through the ring-opening of a brominated and fluorinated isatin (B1672199) derivative. chemicalbook.com Another related compound, methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate, has been synthesized and characterized, demonstrating the utility of brominated aminobenzoates in creating more complex structures. nsf.govresearchgate.net
Synthesis and Characterization of Quinazoline-Based Inhibitors
This compound and its analogs are valuable starting materials for the synthesis of quinazoline (B50416) and quinazolinone derivatives, which are an important class of heterocyclic compounds with a wide range of biological activities, including as enzyme inhibitors. nih.gov The general synthetic strategy involves the reaction of the anthranilate derivative with a suitable reagent to form the pyrimidine (B1678525) ring of the quinazoline system.
For instance, 2-aminobenzamides, which can be derived from the corresponding aminobenzoates, are key intermediates in the synthesis of quinazolin-4(3H)-one derivatives. nih.gov The synthesis of new quinazolinone derivatives has been explored for their potential antimicrobial and biofilm inhibition effects. nih.gov Furthermore, dihydrothiazolo[4,5-h]quinazolin-8-amines have been designed and synthesized as cyclin-dependent kinase (CDK) inhibitors. deepdyve.com
The characterization of these quinazoline-based inhibitors involves a range of spectroscopic techniques, including NMR, mass spectrometry, and in some cases, X-ray crystallography to determine their three-dimensional structure and binding mode with target proteins. deepdyve.com
Other Aromatic Ring Substitutions and their Impact on Reactivity
Beyond fluorine and bromine, other substituents can be introduced onto the aromatic ring to further modulate the properties of this compound analogs. These substitutions can influence the molecule's reactivity, lipophilicity, and potential for intermolecular interactions.
Future Research Directions and Unexplored Avenues
Exploration of Novel Synthetic Routes and Green Chemistry Approaches
The current production of aminobenzoic acid and its derivatives often depends on chemical syntheses using petroleum-based precursors. researchgate.net Future research should prioritize the development of more sustainable and environmentally friendly methods for synthesizing Methyl 2-amino-4,6-difluorobenzoate.
Key Research Objectives:
Enzymatic Synthesis: The use of enzymes for synthesis offers a green alternative to traditional chemical methods that often require high temperatures, pressures, and metal catalysts. nih.govamano-enzyme.com Research into enzymes, such as specific transaminases or hydrolases, that can function with fluorinated substrates could lead to highly efficient and selective production pathways under mild conditions. amano-enzyme.com
Biosynthetic Pathways: Investigating and engineering microbial biosynthetic pathways presents a significant opportunity. researchgate.net Leveraging microorganisms could enable the production of the compound from renewable feedstocks, drastically reducing the environmental footprint associated with petrochemical processes. researchgate.net
Greener Solvents and Catalysts: The development of synthetic protocols using greener solvents, such as polyethylene (B3416737) glycol (PEG), has shown promise for related nucleophilic aromatic substitution reactions. nih.gov Further work could adapt these methods for the production of this compound. Additionally, exploring metal-free catalytic systems, such as those based on N-tosylhydrazones, could circumvent the need for heavy metal catalysts, which are often toxic and difficult to remove from the final product. d-nb.info
Investigation of Catalytic Applications and Organocatalysis
The inherent chemical functionalities of this compound—a nucleophilic amino group, an electron-withdrawing ester, and a fluorinated aromatic ring—suggest its potential use as a catalyst or a ligand in catalysis.
Organocatalysis: The field of organocatalysis, which uses small organic molecules to accelerate chemical reactions, is a prime area for exploration. Derivatives of amino acids and related structures have been successfully used in various organocatalytic asymmetric syntheses. nih.gov The amine functionality of this compound could potentially be exploited in reactions like Michael additions, aldol (B89426) reactions, or Mannich reactions, either directly or after suitable modification.
Ligand Development for Metal Catalysis: The compound could serve as a precursor for novel ligands in transition metal catalysis. The amino group and the oxygen of the ester moiety could act as a bidentate chelate for a metal center. The fluorine atoms would electronically modify the ligand, potentially enhancing the catalytic activity, selectivity, or stability of the resulting metal complex in reactions such as cross-coupling, hydrogenation, or oxidation. Research has shown that cobalt and copper complexes, for instance, are active in the aerobic oxidation of related ortho-aminophenols. nih.gov
Further Elucidation of Mechanism of Action in Biological Systems
Fluorine's unique properties, including its high electronegativity and ability to form strong carbon-fluorine bonds, are known to significantly enhance the metabolic stability, bioavailability, and binding affinity of drug molecules. numberanalytics.comyoutube.com While the parent structure is a valuable building block, understanding its precise interactions at a molecular level is crucial for rational drug design.
Future research should focus on:
Target Identification: Identifying the specific biological targets (e.g., enzymes, receptors) with which this compound and its derivatives interact. The introduction of fluorine can increase a compound's affinity for biological targets, such as enzymes or receptors in pests or plants. youtube.com
Binding Mode Analysis: Using techniques like X-ray crystallography and NMR spectroscopy to determine the three-dimensional structure of the compound bound to its biological target. This would reveal the specific intermolecular interactions (e.g., hydrogen bonds, halogen bonds) that govern its biological activity. Studies on other halogenated compounds have shown that halogen atoms can participate in crucial binding interactions. dovepress.com
Pharmacokinetic Profiling: Investigating how the difluoro substitution pattern affects the absorption, distribution, metabolism, and excretion (ADME) profile of derivatives. Fluorination often improves metabolic stability, which can lead to a longer half-life and improved therapeutic outcomes. youtube.com
Development of Advanced Materials Based on the Compound
Fluorinated aromatic compounds are integral to the creation of advanced materials with unique and desirable properties. numberanalytics.com The high thermal stability and chemical resistance conferred by fluorine make these compounds valuable precursors for various materials. numberanalytics.comnumberanalytics.com
Potential Avenues for Material Science:
Fluoropolymers: this compound can be explored as a functional monomer for the synthesis of novel fluoropolymers. man.ac.uk The amino and ester groups provide reactive handles for polymerization, potentially leading to materials with tailored properties such as improved thermal resistance, low dielectric constants, or specific surface characteristics.
Organic Electronics: Fluorinated aromatics are used in the synthesis of materials for Organic Light-Emitting Diodes (OLEDs). numberanalytics.com The electronic properties of this compound could be harnessed to develop new organic semiconductors or charge-transport materials for use in displays and lighting.
Specialty Coatings and Lubricants: The inherent properties of fluorinated compounds make them suitable for creating highly stable and resistant coatings and lubricants for demanding industrial applications. numberanalytics.com
Computational Design of Next-Generation Derivatives
Computational chemistry provides powerful tools for designing new molecules with enhanced properties, thereby accelerating the discovery process and reducing experimental costs.
Molecular Docking and Simulation: Computational docking studies can be used to predict how derivatives of this compound will bind to specific biological targets. Molecular dynamics simulations can further elucidate the stability and dynamics of these interactions. dovepress.com
Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can be employed to calculate the electronic properties, reactivity, and spectral characteristics of new derivatives. This can help in understanding their chemical behavior and in designing molecules with specific electronic or optical properties for materials science applications.
Predictive ADME Models: In silico models can be used to predict the pharmacokinetic properties and potential toxicity of designed derivatives, allowing for the early-stage filtering of candidates with unfavorable profiles.
Applications in Emerging Fields of Chemistry and Biology
The unique combination of functional groups in this compound makes it a candidate for application in several emerging scientific areas.
Agrochemicals: Fluorinated compounds are widely used in modern agrochemicals, including herbicides, insecticides, and fungicides. researchgate.netyoutube.com The introduction of fluorine can enhance the potency and selectivity of these agents. youtube.com Research could focus on synthesizing and screening derivatives of this compound for novel agrochemical activity.
Medical Imaging: Fluoroaromatic compounds have gained attention for their use in Positron Emission Tomography (PET) imaging. researchgate.net By incorporating a positron-emitting isotope of fluorine (¹⁸F), derivatives of this compound could be developed as novel PET imaging agents for diagnosing and monitoring diseases.
Liquid Crystals: The rigid, rod-like structure of aromatic compounds is a key feature of many liquid crystals. The strong polarity introduced by the fluorine atoms could be exploited to create new liquid crystalline materials with specific dielectric and optical properties for use in display technologies. researchgate.net
Q & A
Q. What are the optimal synthetic routes for preparing Methyl 2-amino-4,6-difluorobenzoate, and how can yield be maximized?
The compound is typically synthesized via reductive amination or esterification of its carboxylic acid precursor. For example, in a Pd-catalyzed para-selective C–H olefination reaction, this compound was synthesized using benzaldehyde (1.3 equiv) and NaBH₄ (1.04 equiv) in acetic acid, achieving a 71% yield after purification by silica gel column chromatography (Et₂O:petroleum ether, 1:9 v/v) . Key factors for yield optimization include stoichiometric control of reducing agents, reaction temperature (ambient to 45°C), and solvent selection (polar aprotic solvents enhance reactivity).
Q. What analytical techniques are recommended for characterizing this compound?
Critical characterization methods include:
- ¹H/¹³C NMR : Resolve fluorine-induced splitting patterns (e.g., δ = 3.86 ppm for methoxy groups in related triazine derivatives) .
- Mass Spectrometry (MS) : Confirm molecular weight (C₈H₇F₂NO₂, MW 187.14) .
- HPLC : Assess purity (>95% achievable via column chromatography) .
- Melting Point Analysis : Compare with analogs (e.g., methyl 3-amino-2,6-difluorobenzoate melts at 162–163°C) .
Q. How does the compound’s stability vary under different storage conditions?
this compound is stable at room temperature but sensitive to hydrolysis under acidic/basic conditions due to the ester group. Its carboxylic acid analog (2-amino-4,6-difluorobenzoic acid) has a density of 1.536 g/cm³ and degrades above 200°C, suggesting similar thermal stability for the ester form . Store in airtight containers with desiccants to prevent moisture absorption.
Q. What purification methods are effective for isolating this compound?
Silica gel column chromatography with nonpolar eluents (e.g., petroleum ether:Et₂O) is standard . For scale-up, recrystallization from ethanol/water mixtures improves purity. Advanced techniques like preparative HPLC (>98% purity) are recommended for sensitive applications .
Advanced Research Questions
Q. How does the fluorine substitution pattern influence regioselectivity in cross-coupling reactions?
The 4,6-difluoro substitution directs electrophilic aromatic substitution (e.g., Pd-catalyzed C–H activation) to the para position due to steric and electronic effects. For example, N-benzylation occurs selectively at the para position in the presence of Pd/S,O-ligand catalysts . Computational studies (DFT) can model fluorine’s electron-withdrawing effects on reaction pathways.
Q. What computational methods are suitable for predicting the compound’s reactivity in drug design?
Density Functional Theory (DFT) simulations can model interactions with biological targets (e.g., enzyme active sites). Parameters like HOMO-LUMO gaps, electrostatic potential maps, and Fukui indices predict nucleophilic/electrophilic sites. For analogs, logP values (~2.30) indicate moderate lipophilicity, relevant for blood-brain barrier penetration .
Q. How does this compound serve as a precursor for bioactive molecules?
It is a key intermediate in synthesizing triflusulfuron methyl (a sulfonylurea herbicide) and triazine-based enzyme inhibitors. The amino and ester groups enable conjugation with heterocycles (e.g., triazines) for antimicrobial or anticancer agents . Bioactivity screening via MIC assays or kinase inhibition studies is recommended.
Q. What strategies mitigate decomposition during derivatization of sensitive intermediates?
Low-temperature reactions (−20°C to 0°C) and inert atmospheres (N₂/Ar) prevent oxidation. For example, bromination of methyl 4-bromo-2,6-difluorobenzoate requires strict moisture control . Use stabilizing ligands (e.g., S,O-donors in Pd catalysis) to reduce side reactions .
Q. How is the compound utilized in synthesizing heterocyclic scaffolds?
It reacts with trichlorotriazine to form triazine derivatives via nucleophilic aromatic substitution. For instance, coupling with 4-methoxyphenol yields 3-[[4-(4-methoxyphenoxy)-triazin-2-yl]amino]benzoates, which are precursors for photodynamic therapy agents .
Q. What role do fluorine atoms play in modulating physicochemical properties?
The 4,6-difluoro substitution enhances metabolic stability and binding affinity via C–F⋯H interactions with protein targets. Comparative studies with non-fluorinated analogs show increased logP (lipophilicity) and reduced pKa (acidity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
